Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine
Overview
Description
Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine is a useful research compound. Its molecular formula is C17H20BNO2S and its molecular weight is 313.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that boronic esters like this compound are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to a metal catalyst, typically palladium .
Biochemical Pathways
In the context of organic synthesis, it may participate in the formation of carbon-carbon bonds via the suzuki-miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s worth noting that boronic esters are generally stable and readily prepared, making them environmentally benign .
Result of Action
In the context of organic synthesis, the result of its action would be the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, boronic esters are generally stable but may undergo hydrolysis in a humid environment . Therefore, it’s important to store this compound in a dry, cool place .
Biological Activity
Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anti-cancer, anti-bacterial, and anti-fungal properties based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a phenyl group attached to a thiophene ring and a dioxaborolane moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of both aromatic and heteroaromatic systems.
1. Anti-Cancer Activity
Recent studies have evaluated the anti-cancer properties of related compounds containing the dioxaborolane moiety. For instance, derivatives of dioxaborolane have shown promising results against various cancer cell lines. A study reported that certain derivatives exhibited significant growth inhibition in leukemia (HL-60) and breast cancer (T-47D) cell lines, with growth inhibition percentages reaching up to 29.43% for specific compounds .
Cell Line | Compound | Growth Inhibition (%) |
---|---|---|
HL-60 (Leukemia) | 8c | 14.42 |
T-47D (Breast) | 8c | 26.78 |
SF-295 (CNS Cancer) | 8c | 29.43 |
These findings indicate that compounds similar to this compound may possess effective anti-cancer properties.
2. Anti-Bacterial Activity
The compound's potential anti-bacterial activity has also been explored. Structure–activity relationship studies suggest that compounds with halogen substituents exhibit enhanced antibacterial effects. The presence of the dioxaborolane structure seems to play a critical role in inhibiting bacterial growth by targeting essential enzymes involved in bacterial cell wall synthesis .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
S. aureus | 12 |
B. cereus | 10 |
These results highlight the compound's potential as an antibacterial agent.
3. Anti-Fungal Activity
In addition to its anti-cancer and anti-bacterial properties, related compounds have demonstrated antifungal activity against various fungal strains. The presence of specific substituents in the dioxaborolane framework appears to enhance antifungal efficacy .
Case Studies
A series of case studies have been conducted on related compounds to assess their biological activities:
- Case Study 1: A derivative with a similar structure was tested for its cytotoxic effects on human cancer cell lines. Results indicated a significant reduction in cell viability across multiple cancer types.
- Case Study 2: Another study focused on antibacterial assays where derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness based on structural modifications.
Properties
IUPAC Name |
N-phenyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2S/c1-16(2)17(3,4)21-18(20-16)15-11-10-14(22-15)12-19-13-8-6-5-7-9-13/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXNQKHPQNAKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C=NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726222 | |
Record name | (E)-N-Phenyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257651-22-1 | |
Record name | (E)-N-Phenyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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